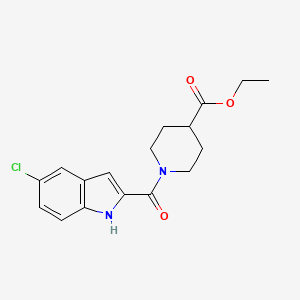
ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with a chloro group and an ethyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated indole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the mechanisms of action of indole-based compounds and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Wirkmechanismus
The mechanism of action of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions . The chloro group and piperidine ring may enhance the binding affinity and specificity of the compound for its targets . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: A similar compound with a simpler structure, lacking the piperidine ring.
1-(5-Chloro-1H-indole-2-carbonyl)piperidine: A related compound without the ethyl ester group.
5-Chloro-1H-indole-2-carboxylic acid: The parent compound without the piperidine and ethyl ester groups.
Uniqueness
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its combination of the indole core, chloro substitution, piperidine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
902042-21-1 |
|---|---|
Molekularformel |
C17H19ClN2O3 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-23-17(22)11-5-7-20(8-6-11)16(21)15-10-12-9-13(18)3-4-14(12)19-15/h3-4,9-11,19H,2,5-8H2,1H3 |
InChI-Schlüssel |
IPNAWYQXFHDFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Löslichkeit |
19 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


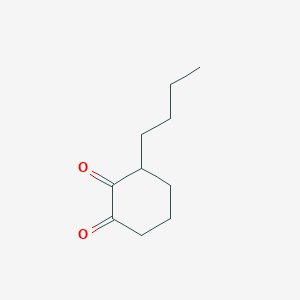
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
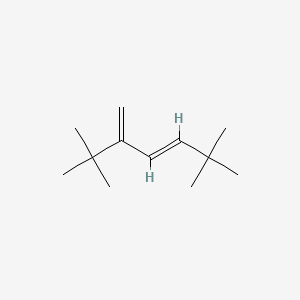
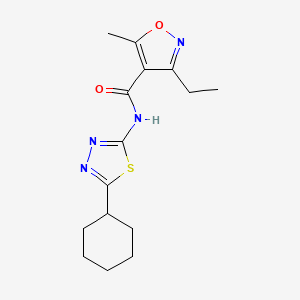
![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
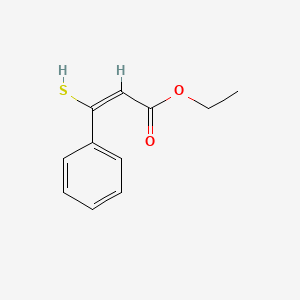
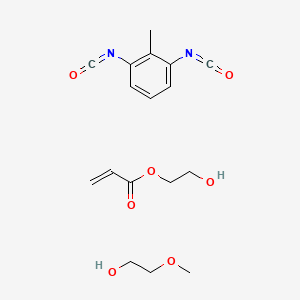
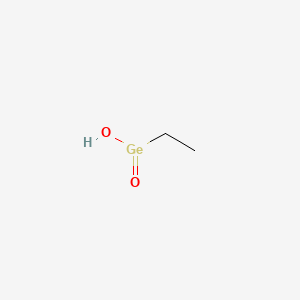
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
